Cas no 1788024-58-7 (ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride)

ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride 化学的及び物理的性質
名前と識別子
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- ethyl 2-propylpyrrolidine-2-carboxylate Hydrochloride
- ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride
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- インチ: 1S/C10H19NO2.ClH/c1-3-6-10(7-5-8-11-10)9(12)13-4-2;/h11H,3-8H2,1-2H3;1H
- InChIKey: PSYAXNJYMWIKNZ-UHFFFAOYSA-N
- ほほえんだ: C(C1(NCCC1)CCC)(=O)OCC.Cl
ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B442073-100mg |
ethyl 2-propylpyrrolidine-2-carboxylate Hydrochloride |
1788024-58-7 | 100mg |
$ 295.00 | 2022-06-07 | ||
TRC | B442073-10mg |
ethyl 2-propylpyrrolidine-2-carboxylate Hydrochloride |
1788024-58-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B442073-50mg |
ethyl 2-propylpyrrolidine-2-carboxylate Hydrochloride |
1788024-58-7 | 50mg |
$ 210.00 | 2022-06-07 | ||
Enamine | EN300-182572-0.25g |
ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |
1788024-58-7 | 95% | 0.25g |
$212.0 | 2023-09-19 | |
Enamine | EN300-182572-10.0g |
ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |
1788024-58-7 | 95% | 10g |
$1842.0 | 2023-06-01 | |
Enamine | EN300-182572-1.0g |
ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |
1788024-58-7 | 95% | 1g |
$428.0 | 2023-06-01 | |
Enamine | EN300-182572-10g |
ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |
1788024-58-7 | 95% | 10g |
$1842.0 | 2023-09-19 | |
Enamine | EN300-182572-5g |
ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |
1788024-58-7 | 95% | 5g |
$1240.0 | 2023-09-19 | |
A2B Chem LLC | AW11589-500mg |
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |
1788024-58-7 | 95% | 500mg |
$387.00 | 2024-04-20 | |
A2B Chem LLC | AW11589-50mg |
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride |
1788024-58-7 | 95% | 50mg |
$141.00 | 2024-04-20 |
ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
ethyl 2-propylpyrrolidine-2-carboxylate hydrochlorideに関する追加情報
Introduction to Ethyl 2-Propylpyrrolidine-2-Carboxylate Hydrochloride (CAS No. 1788024-58-7)
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1788024-58-7, is a compound of significant interest in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The ethyl ester functionality and the propyl substituent in the pyrrolidine ring contribute to its distinct chemical behavior, making it a valuable candidate for further investigation.
The molecular structure of ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride consists of a pyrrolidine core, which is a six-membered heterocyclic ring containing one nitrogen atom. This nitrogen atom is crucial for the compound's reactivity and interaction with biological targets. The presence of the propyl group at the 2-position enhances the lipophilicity of the molecule, potentially improving its bioavailability and membrane permeability. Additionally, the hydrochloride salt form increases the compound's solubility in water, facilitating its use in aqueous-based pharmaceutical formulations.
In recent years, there has been growing interest in exploring novel heterocyclic compounds for their therapeutic potential. Pyrrolidine derivatives have shown promise in various pharmacological applications, including central nervous system (CNS) disorders, inflammation, and cancer. The specific combination of functional groups in ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride positions it as a promising candidate for further pharmacological investigation.
One of the most compelling aspects of this compound is its potential role as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. The ester group can be readily modified through various chemical reactions, such as hydrolysis or transesterification, allowing for the creation of diverse analogs with tailored properties. This flexibility makes ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride a valuable building block for medicinal chemists.
Recent studies have begun to uncover the biological activity of related pyrrolidine derivatives. For instance, some research has suggested that certain pyrrolidine-based compounds exhibit inhibitory effects on specific enzymes or receptors involved in disease pathways. While comprehensive data on ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride is still limited, these preliminary findings highlight its potential as a lead compound for drug discovery efforts.
The synthesis of ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct extensive pharmacological studies.
In conclusion, ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride (CAS No. 1788024-58-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further exploration. As our understanding of its biological activity and synthetic pathways continues to evolve, this compound is likely to play an important role in the development of novel therapeutic agents.
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